An In-depth Technical Guide to m-PEG8-MS: Structure, Properties, and Applications in Bioconjugation
An In-depth Technical Guide to m-PEG8-MS: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methoxy-poly(ethylene glycol)8-mesylate (m-PEG8-MS), a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Core Concepts: Chemical Structure and Properties
m-PEG8-MS is a chemical compound featuring a monomethylated polyethylene (B3416737) glycol (PEG) chain with eight repeating ethylene (B1197577) glycol units, terminating in a highly reactive mesylate (methanesulfonyl) group. The methoxy (B1213986) cap prevents unwanted crosslinking reactions, ensuring monofunctional reactivity. The PEG linker itself imparts desirable physicochemical properties to conjugated molecules, including increased hydrophilicity, improved stability, and reduced immunogenicity.[]
The mesylate group is an excellent leaving group, making the terminal carbon susceptible to nucleophilic substitution by various functional groups, most notably amines and thiols.[2][3] This reactivity is the cornerstone of its utility in bioconjugation.
Quantitative Data Summary
The following table summarizes the key quantitative properties of m-PEG8-MS, compiled from various sources.
| Property | Value | References |
| Chemical Formula | C16H34O10S | [2][3] |
| Molecular Weight | 418.5 g/mol | [2][3] |
| Purity | ≥95% to >98% | [2][3] |
| Appearance | White to off-white solid or viscous liquid | [4] |
| Solubility | Soluble in water and most organic solvents | [4][5] |
| Storage Conditions | -20°C, desiccated | [3][4] |
Key Applications in Drug Development
The unique properties of m-PEG8-MS make it a versatile tool in the development of novel therapeutics. Its primary applications lie in its role as a flexible and hydrophilic linker.
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Antibody-Drug Conjugates (ADCs): In ADCs, a linker connects a monoclonal antibody to a potent cytotoxic payload. The PEG component of the linker can enhance the solubility and stability of the ADC.[][6] The linker's length and composition are critical for the ADC's efficacy and pharmacokinetic profile.[6]
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PROTACs: PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. The linker, for which m-PEG8-MS can serve as a building block, is crucial for orienting the two ligands to form a stable ternary complex between the target protein and the E3 ligase.[7][8] The flexibility and hydrophilicity of the PEG chain can improve the solubility and cell permeability of the PROTAC.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving m-PEG8-MS. These are generalized protocols and may require optimization for specific substrates and reaction conditions.
General Protocol for Nucleophilic Substitution with a Primary Amine
This protocol describes the conjugation of m-PEG8-MS to a molecule containing a primary amine via a nucleophilic substitution reaction.
Materials:
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m-PEG8-MS
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Amine-containing substrate (e.g., protein, peptide, or small molecule)
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Anhydrous aprotic polar solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
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Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
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Reaction vessel
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Stirring apparatus
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Inert atmosphere (e.g., nitrogen or argon)
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Purification system (e.g., Size-Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))
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Analytical equipment (e.g., Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the amine-containing substrate in the anhydrous aprotic polar solvent in the reaction vessel.
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Addition of Base: Add 2-3 molar equivalents of the non-nucleophilic base to the reaction mixture. The base acts as a scavenger for the methanesulfonic acid byproduct.
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Addition of m-PEG8-MS: Dissolve m-PEG8-MS in the same solvent and add it to the reaction mixture. A molar excess of m-PEG8-MS (typically 1.5-5 equivalents) is recommended to drive the reaction to completion.
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Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by a suitable analytical technique (e.g., TLC or LC-MS). For less reactive amines, the temperature can be moderately increased (e.g., to 40-60°C).
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Quenching: Upon completion, the reaction can be quenched by the addition of a small amount of water or a primary amine-containing buffer (e.g., Tris buffer) to consume any unreacted m-PEG8-MS.
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Purification: The desired PEGylated product is purified from the reaction mixture using an appropriate chromatographic technique. SEC is often suitable for purifying PEGylated proteins, while RP-HPLC is commonly used for smaller molecules.
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Characterization: The purified product should be characterized to confirm successful conjugation and to determine the degree of PEGylation. MS is used to confirm the mass of the conjugate, and NMR can be used to verify the structure.
General Protocol for Nucleophilic Substitution with a Thiol
This protocol outlines the conjugation of m-PEG8-MS to a thiol-containing molecule.
Materials:
-
m-PEG8-MS
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Thiol-containing substrate (e.g., protein with cysteine residues, peptide, or small molecule)
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Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.0-7.5) or a polar aprotic solvent (e.g., DMF)
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Reducing agent (for proteins with disulfide bonds, e.g., Tris(2-carboxyethyl)phosphine (TCEP))
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., SEC or RP-HPLC)
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Analytical equipment (e.g., MS, SDS-PAGE)
Procedure:
-
Thiol Preparation (if necessary): For proteins with disulfide bonds, dissolve the protein in the reaction buffer and add a 5-10 fold molar excess of a reducing agent like TCEP. Incubate for 1-2 hours at room temperature to reduce the disulfide bonds and expose the free thiols.
-
Reaction Setup: Dissolve the thiol-containing substrate in the chosen buffer or solvent. For reactions in aqueous buffers, ensure the pH is maintained between 7.0 and 7.5 to favor the thiolate anion, which is the more nucleophilic species.
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Addition of m-PEG8-MS: Dissolve m-PEG8-MS in the reaction buffer/solvent and add it to the substrate solution. A 10-20 fold molar excess of m-PEG8-MS is typically used.[4]
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[4] Monitor the reaction progress by an appropriate method.
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Purification: Purify the PEGylated product from unreacted starting materials and byproducts using a suitable chromatographic method such as SEC for proteins or RP-HPLC for smaller molecules.
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Characterization: Analyze the purified product to confirm conjugation. SDS-PAGE can show a shift in molecular weight for PEGylated proteins. MS is used to determine the precise mass of the conjugate and the degree of PEGylation.
Visualizing Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key processes involving PEG linkers derived from precursors like m-PEG8-MS.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A generalized workflow for ADC synthesis using a PEG linker.
Conclusion
m-PEG8-MS is a valuable and versatile chemical tool for researchers in drug development and the broader life sciences. Its well-defined structure, coupled with the reactivity of the mesylate group and the beneficial properties of the PEG chain, allows for the precise and efficient modification of biomolecules and small molecule drugs. The protocols and conceptual workflows provided in this guide offer a solid foundation for the practical application of m-PEG8-MS in the synthesis of next-generation therapeutics. As with any chemical synthesis, appropriate safety precautions should be taken, and optimization of reaction conditions for each specific application is highly recommended.
References
- 2. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequential nucleophilic substitutions permit orthogonal click functionalization of multicomponent PEG brushes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols - PMC [pmc.ncbi.nlm.nih.gov]
